molecular formula C8H5Cl3O B12614053 2-Chloro-5-(chloromethyl)benzoyl chloride CAS No. 920759-97-3

2-Chloro-5-(chloromethyl)benzoyl chloride

Cat. No.: B12614053
CAS No.: 920759-97-3
M. Wt: 223.5 g/mol
InChI Key: MKYYFEMAFCQGQE-UHFFFAOYSA-N
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Description

2-Chloro-5-(chloromethyl)benzoyl chloride is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzoyl chloride, characterized by the presence of two chlorine atoms attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chloromethyl)benzoyl chloride typically involves the chlorination of 2-chlorotoluene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted under controlled conditions to ensure the selective chlorination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(chloromethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Hydrolysis: This reaction occurs readily in the presence of water, especially under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

2-Chloro-5-(chloromethyl)benzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(chloromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The chlorine atoms attached to the benzene ring are electron-withdrawing groups, making the carbon atoms more susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce different functional groups onto the benzene ring .

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: A simpler compound with a single chlorine atom attached to the benzene ring.

    2-Chlorobenzoyl Chloride: Similar structure but with only one chlorine atom on the benzene ring.

    3-Chloro-5-(chloromethyl)benzoyl Chloride: Another derivative with different positions of chlorine atoms.

Uniqueness

2-Chloro-5-(chloromethyl)benzoyl chloride is unique due to the presence of two chlorine atoms at specific positions on the benzene ring. This structural feature imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Properties

CAS No.

920759-97-3

Molecular Formula

C8H5Cl3O

Molecular Weight

223.5 g/mol

IUPAC Name

2-chloro-5-(chloromethyl)benzoyl chloride

InChI

InChI=1S/C8H5Cl3O/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,4H2

InChI Key

MKYYFEMAFCQGQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCl)C(=O)Cl)Cl

Origin of Product

United States

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